N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-amino-2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O4S/c1-9-3-2-4-10(7-9)21-13(25)8-29-18-23-15(20)14(17(27)24-18)22-16(26)11-5-6-12(19)28-11/h2-7H,8H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHENOVBNJHFISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring and several functional groups including an amino group , a carbonyl group , and a thioether linkage . These structural elements contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5O4S |
| Molecular Weight | 399.43 g/mol |
| CAS Number | 868225-97-2 |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain Biginelli pyrimidines , structurally related to this compound, possess notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 64 to 128 µg/mL against various pathogens, indicating moderate to strong activity .
Anticancer Activity
The compound's structural similarities with known anticancer agents suggest potential efficacy in cancer treatment. For example, derivatives containing similar thiazole and pyrimidine frameworks have demonstrated significant cytotoxicity against various cancer cell lines, including:
- NCI-H522 (non-small cell lung cancer)
- HT29 (colon cancer)
- MCF7 (breast cancer)
In one study, a related compound showed an IC50 value of 0.06 µM , indicating strong inhibition of dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The presence of the thioether group is believed to enhance this activity by facilitating electron donation during redox reactions .
Case Studies
- Antimicrobial Screening : A series of synthesized derivatives were tested against various bacterial strains. The results indicated that modifications to the thioether moiety significantly impacted the antimicrobial efficacy, with some compounds achieving MIC values as low as 32 µg/mL against resistant strains .
- Cytotoxicity Evaluation : In vitro studies on cancer cell lines revealed that compounds with bromine substitutions at the furan ring exhibited enhanced cytotoxicity compared to their non-brominated counterparts. The mechanism of action was attributed to apoptosis induction in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of brominated furan, thioether-linked m-tolylamino group, and dihydropyrimidine core. Below is a comparison with structurally related compounds from the evidence:
Impact of Substituents on Physicochemical Properties
- 5-Bromofuran vs. Unsubstituted Furan ():
The bromine atom in the target compound increases molecular weight (~502 vs. 453.5) and lipophilicity (logP ~2.8 vs. ~1.9 estimated), which may enhance membrane permeability but reduce aqueous solubility. Bromine’s halogen-bonding capacity could improve target affinity . - m-Tolylamino vs.
- 3,4-Dimethoxybenzamide vs. 5-Bromofuran ():
Methoxy groups increase polarity and solubility (e.g., logP ~1.5 for vs. ~2.8 for target compound), favoring interactions with polar enzyme pockets .
Research Findings and NMR Insights
highlights the utility of NMR chemical shift analysis in comparing structural analogs. For example:
- Regions of divergence in chemical shifts (e.g., positions 29–36 and 39–44 in Figure 6 of ) correlate with substituent changes, suggesting localized electronic or steric effects .
- In the target compound, the bromine atom’s electron-withdrawing effect may deshield nearby protons, altering chemical shifts in the furan and pyrimidine regions compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
